![molecular formula C19H30N2O B5158232 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)
2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine
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Overview
Description
2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine, also known as DMPEP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. DMPEP belongs to the class of morpholine-based designer drugs, which are structurally similar to opioids and have been shown to have psychoactive effects.
Scientific Research Applications
2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has stimulant effects and can induce euphoria and increased sociability in animal models. 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has also been shown to have potential as a cognitive enhancer, improving memory and learning in animal studies.
Mechanism of Action
The exact mechanism of action of 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine is not fully understood. It is believed to act as a dopamine reuptake inhibitor, similar to other stimulant drugs such as cocaine and amphetamines. 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine may also interact with other neurotransmitter systems, such as norepinephrine and serotonin.
Biochemical and Physiological Effects
2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has been shown to increase dopamine levels in the brain, which may contribute to its stimulant effects. It also increases heart rate and blood pressure, similar to other stimulant drugs. 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has been shown to have a relatively short duration of action, with effects lasting for several hours.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. However, 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine has several limitations as well. It is a relatively new substance, and its effects on humans are not well understood. It may also have potential for abuse and addiction, which could limit its use in research.
Future Directions
There are several future directions for 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine research. One area of interest is its potential as a cognitive enhancer. Further studies are needed to investigate its effects on memory and learning in humans. 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine may also have potential as a treatment for certain psychiatric disorders, such as depression and attention deficit hyperactivity disorder. Additionally, more research is needed to understand the long-term effects of 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine use and its potential for abuse and addiction.
Synthesis Methods
The synthesis of 2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine involves the reaction of 2,6-dimethylmorpholine with 4-piperidinone and 2-phenylethylamine. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid or acetic acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
properties
IUPAC Name |
2,6-dimethyl-4-[1-(2-phenylethyl)piperidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-14-21(15-17(2)22-16)19-9-12-20(13-10-19)11-8-18-6-4-3-5-7-18/h3-7,16-17,19H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQTXXIPBVZWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[1-(2-phenylethyl)piperidin-4-yl]morpholine |
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